An In-Depth Technical Guide to 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6)
An In-Depth Technical Guide to 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6)
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. These intermediates provide the essential molecular framework upon which complex, biologically active molecules are constructed. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, identified by CAS Number 136592-20-6, is a prime example of such a critical intermediate.[1] This di-brominated pyridyl ethanone derivative is a versatile reagent whose value lies in its dual reactive sites: a highly electrophilic α-bromo ketone and a brominated pyridine ring amenable to cross-coupling reactions.
This guide offers an in-depth technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. It will elucidate its physicochemical properties, explore a robust synthesis strategy grounded in established mechanistic principles, detail its key reactivity, and present its potential as a precursor for complex molecular architectures. By understanding the causality behind its synthesis and application, scientists can fully leverage this compound's synthetic potential.
Physicochemical and Safety Profile
Accurate characterization is the foundation of reproducible science. The key properties of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone are summarized below, compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 136592-20-6 | [2][3][4][5] |
| Molecular Formula | C₇H₅Br₂NO | [2][3][5] |
| Molecular Weight | 278.93 g/mol | [2][5][6] |
| IUPAC Name | 2-bromo-1-(6-bromo-3-pyridinyl)ethanone | [6] |
| Synonyms | 2-bromo-1-(6-bromopyridin-3-yl)ethan-1-one, 2-Bromo-5-(2-bromo-acetyl)-pyridine | [6] |
| Appearance | Light yellow solid | [7] |
| Melting Point | 105 - 105.5 °C | [7] |
| Purity | Typically >95-97% | [2][3][5] |
| Storage | Inert atmosphere, 2-8°C |[3] |
Safety and Handling
As a bifunctional halogenated compound, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone requires careful handling. It is classified as a hazardous substance.
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Signal Word: Danger[3]
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Hazard Statements: H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage).[3][7]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7]
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Decomposition: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[7]
Synthesis and Mechanistic Insights
The synthesis of α-bromo ketones is a cornerstone reaction in organic chemistry. The preparation of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone typically proceeds via the acid-catalyzed α-bromination of a suitable ketone precursor, 1-(6-bromopyridin-3-yl)ethanone.
Causality of Experimental Design
The choice of an acid catalyst is crucial. The reaction proceeds through an enol intermediate, and the formation of this enol is the rate-limiting step.[8] An acid catalyst, such as hydrobromic acid (HBr) generated in situ or added, protonates the carbonyl oxygen, which significantly increases the acidity of the α-protons and accelerates the rate of enolization. The subsequent reaction of the electron-rich enol with molecular bromine (Br₂) is rapid and yields the α-brominated product.[8] Acetic acid is often used as a solvent because it is polar enough to dissolve the reactants and is compatible with the acidic conditions.[8]
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone stems from its two distinct reactive centers, which can be addressed sequentially or in tandem to rapidly build molecular complexity. This makes it an exemplary building block for constructing diverse heterocyclic scaffolds found in many therapeutic agents.[1][9]
The α-Bromo Ketone: A Potent Electrophile
The primary site of reactivity is the carbon bearing the bromine atom (the α-carbon). This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. It is therefore highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its application in forming new carbon-nitrogen and carbon-carbon bonds, which is fundamental to the assembly of pharmaceutical cores.[9]
A classic application of this motif is in the construction of nitrogen-containing heterocycles. For example, reaction with a primary amine can lead to an initial substitution of the bromine, followed by an intramolecular cyclization/condensation reaction to form complex polycyclic systems.
The 6-Bromopyridine: A Handle for Cross-Coupling
The bromine atom on the pyridine ring is significantly less reactive towards nucleophilic substitution than the α-bromine. However, it serves as a crucial handle for modern transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, or Buchwald-Hartwig amination reactions allow for the precise and controlled introduction of new aryl, alkyl, or amino groups at this position. This orthogonality—the ability to react one bromine selectively over the other—is a key strategic advantage in multi-step synthesis.
Potential Pathway to Fused Heterocyclic Systems
The dual reactivity of this molecule makes it a compelling starting point for constructing fused heterocyclic systems, which are privileged structures in medicinal chemistry. A hypothetical, yet chemically sound, application involves a domino reaction with an appropriate binucleophile. For instance, reaction with 2-aminopyridine could initiate a cascade leading to a substituted imidazopyridine, a scaffold known for its diverse biological activities.
The logical flow of such a transformation would be:
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Initial Alkylation: The nucleophilic amino group of 2-aminopyridine attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion.
-
Intramolecular Cyclization: The endocyclic nitrogen of the newly attached pyridinamine moiety then attacks the carbonyl carbon.
-
Dehydration: The resulting hemiaminal intermediate readily dehydrates under thermal or acidic conditions to form the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following section provides a representative, self-validating protocol for the reaction of an α-bromo ketone with an amine nucleophile. This protocol illustrates the core reactivity discussed previously.
Protocol: Synthesis of 2-Anilino-1-(6-bromopyridin-3-yl)ethanone
-
Disclaimer: This is a representative procedure and must be carried out by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
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Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (2.79 g, 10.0 mmol, 1.0 eq).
-
Add 40 mL of anhydrous acetonitrile. Stir until the solid is fully dissolved.
-
Add potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq). This base acts as an acid scavenger for the HBr generated during the reaction.
-
Add aniline (1.02 g, 11.0 mmol, 1.1 eq) to the suspension.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Causality: Heating provides the necessary activation energy for the nucleophilic substitution. The anhydrous conditions prevent unwanted side reactions with water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final product as a solid.
-
Characterization and Quality Control
The identity and purity of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone and its reaction products should be confirmed using standard analytical techniques. Commercial suppliers often provide documentation such as a Certificate of Analysis (COA) which includes this data.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the two protons of the CH₂Br group. The chemical shift of the CH₂Br protons is typically in the range of 4.5-5.0 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~190 ppm), the α-carbon (~30-35 ppm), and the carbons of the bromopyridine ring.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. A key feature will be the characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically reported as a percentage based on the area of the product peak relative to all other peaks.[2]
Conclusion
2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6) is a high-value chemical intermediate whose utility is defined by its orthogonal reactive sites. The α-bromo ketone provides a reliable electrophilic center for nucleophilic substitution and cyclization reactions, while the 6-bromopyridine moiety offers a handle for advanced cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and handling allows research and development scientists to strategically employ this building block in the efficient construction of novel and complex heterocyclic molecules, accelerating the discovery of new therapeutic agents.
References
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Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. [Link]
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PubChem, National Center for Biotechnology Information. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]
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Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- in Pharmaceutical Intermediate Synthesis. [Link]
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Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1580. [Link]
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